3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide
Description
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide is a hydrazone derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 5, linked via a propanehydrazide bridge to a 2-methoxyphenyl moiety . The compound’s synthesis typically involves a condensation reaction between 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde and a hydrazine derivative under reflux conditions in polar solvents like ethanol or methanol, followed by crystallization for purification .
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11-14(12(2)19-18-11)8-9-16(21)20-17-10-13-6-4-5-7-15(13)22-3/h4-7,10H,8-9H2,1-3H3,(H,18,19)(H,20,21)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXOVZFVIDTBBP-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide typically involves the condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of hydrazone derivatives are highly dependent on substituent patterns on both the pyrazole and aromatic rings. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on structural analysis; exact mass may vary depending on isomerism.
Key Observations :
Substituent Position and Bioactivity :
- The 2-methoxy group in the target compound may enhance membrane permeability compared to 3-hydroxy () or 3,4-dimethoxy () derivatives due to reduced polarity .
- Hydroxy groups (e.g., in and ) enable hydrogen bonding with biological targets, improving binding specificity .
Ethoxy groups () introduce steric bulk, which may hinder enzymatic degradation, enhancing stability .
Pyrazole Core Variations :
- All compounds retain the 3,5-dimethylpyrazole moiety, which is critical for π-π stacking interactions in enzyme binding pockets .
Synthetic Flexibility :
- Most derivatives are synthesized via hydrazone-forming condensation reactions, but reaction conditions (e.g., solvent, catalyst) vary to optimize yields for specific substituents .
Research Findings and Mechanistic Insights
- Antimicrobial Activity : Compounds with 3-hydroxybenzylidene () show stronger antibacterial effects against Gram-positive bacteria, likely due to enhanced hydrogen bonding with bacterial cell walls .
- Anticancer Potential: The 2-methoxyphenyl group in the target compound may inhibit tyrosine kinases by mimicking ATP-binding motifs, as seen in structurally related pyrazole derivatives .
- Antioxidant Capacity: Hydroxy-substituted derivatives (e.g., and ) exhibit radical scavenging activity via phenolic proton donation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
